1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound characterized by its complex structure, which includes a benzyl group, a methoxy group, and a thiophene moiety linked through a urea functional group. The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure. This compound is of significant interest in various fields including medicinal chemistry and organic synthesis due to its potential biological activities and applications.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information about its properties, synthesis methods, and applications in research.
1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea belongs to the class of urea derivatives. Ureas are organic compounds that contain the functional group -NH(C=O)NH-, and they are widely studied for their biological activities and utility in synthetic chemistry.
The synthesis of 1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea typically involves the reaction of benzylamine with 2-methoxy-2-(thiophen-3-yl)ethyl isocyanate. This reaction is generally conducted under controlled conditions to optimize yield and purity.
InChI=1S/C18H22N2O3/c1-22-16-11-7-6-10-15(16)17(23-2)13-20-18(21)19-12-14-8-4-3-5-9-14/h3-11,17H,12-13H2,1-2H3,(H2,19,20,21)
.1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets such as enzymes or receptors. This compound may modulate biological pathways by binding to these targets, influencing their activity.
The exact molecular targets depend on the specific biological context but may include:
1-Benzyl-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea has several notable applications in scientific research:
This compound exemplifies the ongoing exploration within synthetic organic chemistry and its applications across various scientific disciplines.
Urea-based heterocyclic scaffolds represent a cornerstone of modern medicinal chemistry, characterized by their versatile hydrogen-bonding capabilities and structural adaptability. These compounds feature a carbonyl group flanked by two nitrogen atoms, enabling formation of multiple hydrogen bonds with biological targets—a critical factor in achieving high binding affinity and selectivity. The integration of heterocyclic moieties (such as thiophene, piperazine, or indane) into the urea backbone further enhances pharmacological properties by influencing electronic distribution, lipophilicity, and three-dimensional conformation. This structural synergy enables precise modulation of diverse biological pathways, positioning urea derivatives as privileged structures in drug discovery for oncology, metabolic diseases, and central nervous system disorders [7].
Urea derivatives exhibit exceptional modularity in drug design, permitting strategic incorporation of pharmacophores to optimize target engagement. Their capacity to act as hydrogen bond donors/acceptors facilitates interactions with key residues in enzyme active sites or receptor binding pockets. For instance, N-benzyl urea motifs frequently serve as enzyme inhibitors by mimicking peptide bonds or transition states in catalytic processes. The compound 1-Benzyl-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea (EVT-3117495) exemplifies this approach, where the urea core bridges a benzyl group and a complex heterocyclic system, enabling simultaneous hydrophobic contacts and polar interactions with biological targets [2] .
Table 1: Structural Diversity and Applications of Representative Urea Derivatives
Compound Name | Molecular Formula | Key Pharmacophores | Therapeutic Relevance |
---|---|---|---|
1-Benzyl-3-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)urea | C₁₉H₂₂N₂O₂ | Indane, Methoxy | Kinase inhibition |
1-(2,3-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea | C₂₀H₂₀N₂O₃S | Dimethoxy phenyl, Thiophene | Neuroinflammation modulation |
5-Chloro-2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide | C₁₉H₂₄ClN₃O₂S | Chlorobenzamide, Methylpiperazine | Insulin secretion modulation |
Recent advances leverage computational chemistry to predict urea conformation and binding dynamics. Substituents at the N-1 and N-3 positions profoundly influence bioactivity:
Thiophene and methoxy groups confer distinct electronic and steric advantages when integrated into urea scaffolds:
Thiophene Functionality:
Methoxy Group:
Table 2: Impact of Substituents on Physicochemical Properties
Substituent Combination | Hydrogen Bond Donor/Acceptor Count | cLogP* | Polar Surface Area (Ų) | Biological Effect |
---|---|---|---|---|
Benzyl + Thiophene | 2 HBD, 2 HBA | 3.1 | 65.7 | Enhanced kinase inhibition |
Benzyl + Methoxyethyl | 3 HBD, 3 HBA | 2.8 | 78.2 | Improved solubility & target engagement |
Thiophene + Methoxy | 1 HBD, 4 HBA | 2.3 | 71.5 | Optimal metabolic stability |
*Calculated LogP values based on PubChem and ChemSpider data [1] .
The development of benzyl-urea pharmacophores spans three key phases:
Early Empirical Period (1970s–1990s):Initial urea derivatives focused on simple alkyl-aryl analogs for agrochemicals (e.g., herbicides). The discovery of 1-Benzyl-3-phenyl-2-thiourea’s (CAS 726-25-0) corrosion inhibition properties revealed broader biomedical potential. Its thiourea variant demonstrated steel surface adsorption via polar functions acting as "active centers," hinting at analogous biomolecular interactions .
Rational Design Era (2000s–2010s):Advances in crystallography enabled targeted modifications. Patent EP1633348B1 documented 4-bromo-5-(2-chloro-benzoylamino)-1H-pyrazole-3-carboxylic acid amide derivatives as bradykinin B1 antagonists, inspiring urea-based neuroinflammatory agents. Concurrently, CA2222138C disclosed methods to synthesize heterocyclic ureas bearing thiophene/indane moieties, establishing structure-activity relationship (SAR) principles for potency optimization [7].
Contemporary Hybridization Phase (2020s–Present):Integration of benzyl-urea cores with complex heterocycles became prevalent. Examples include:
Table 3: Key Benzyl-Urea Derivatives and Their Patent Applications
Compound | Patent/Publication | **Year | Key Claimed Application |
---|---|---|---|
N-Phenyl-N'-(phenylmethyl)thiourea | US7435824 | 2008 | Potassium channel modulation |
1-(2,3-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea | CA2309328C | 2008 | Neuroinflammatory disease treatment |
3-(Phenyl-thiophen-3-yl-methylene)-8-aza-bicyclo[3.2.1]octane | US7435822 | 2008 | Opioid receptor modulation |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8